REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]([N:7](N=O)[CH2:8][CH2:9][Cl:10])=[O:6])[CH2:2][Cl:3].CCCCCC>C1C=CC=CC=1>[Cl:3][CH2:2][CH2:1][NH:4][C:5]([NH:7][CH2:8][CH2:9][Cl:10])=[O:6]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCNC(=O)NCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.02 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |